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Compound of Interest

Compound Name: tert-Butyl hex-5-ynoate

Cat. No.: B3152359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of tert-butyl hex-5-ynoate (CAS

73448-14-3), a versatile chemical intermediate with significant applications in organic

synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its terminal

alkyne functionality makes it a valuable building block for copper-catalyzed azide-alkyne

cycloaddition (CuAAC) or "click chemistry," and as a linker in the synthesis of Proteolysis

Targeting Chimeras (PROTACs). This document details the physicochemical properties,

synthesis, and key applications of tert-butyl hex-5-ynoate, including experimental protocols

and relevant data to support its use in research and development.

Chemical Properties and Data
tert-Butyl hex-5-ynoate is a carboxylic ester characterized by a terminal alkyne group and a

tert-butyl ester protecting group. These features provide a stable yet reactive molecule for

various synthetic transformations.
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Property Value Reference

CAS Number 73448-14-3

Molecular Formula C₁₀H₁₆O₂

Molecular Weight 168.23 g/mol

IUPAC Name tert-butyl hex-5-ynoate

Appearance
Typically a colorless to pale

yellow liquid

Storage Conditions
Store at room temperature,

sealed in a dry environment.

Note: Physical properties such as boiling point and density are not consistently reported across

suppliers and should be determined empirically.

Synthesis of tert-Butyl hex-5-ynoate
While a specific, detailed peer-reviewed synthesis protocol for tert-butyl hex-5-ynoate is not

readily available in the searched literature, a general and robust method involves the

esterification of hex-5-ynoic acid with tert-butanol or isobutylene under acidic conditions.

General Experimental Protocol: Esterification of Hex-5-
ynoic Acid
This protocol is a standard procedure for the synthesis of tert-butyl esters from carboxylic

acids.

Materials:

Hex-5-ynoic acid

tert-Butanol (excess) or Isobutylene gas

Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

Anhydrous dichloromethane (DCM) or diethyl ether as solvent
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Sodium bicarbonate solution (saturated)

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and purification apparatus (separatory funnel, rotary

evaporator, distillation or chromatography equipment)

Procedure:

Dissolve hex-5-ynoic acid in the chosen anhydrous solvent in a round-bottom flask.

Add an excess of tert-butanol to the solution.

Carefully add a catalytic amount of the strong acid.

Stir the reaction mixture at room temperature. The reaction progress can be monitored by

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate

solution to neutralize the acid catalyst.

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic

solvent.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator.

The crude product can be purified by vacuum distillation or flash column chromatography on

silica gel to yield pure tert-butyl hex-5-ynoate.

Logical Workflow for Synthesis:
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Figure 1. General workflow for the synthesis of tert-Butyl hex-5-ynoate.

Spectroscopic Data
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While specific spectra from the literature are not available, typical ¹H and ¹³C NMR chemical

shifts can be predicted based on the structure. Researchers should obtain and interpret their

own analytical data for confirmation.

¹H NMR

(Predicted)

Chemical Shift

(ppm)
Multiplicity Integration Assignment

H-6 ~1.9 t 1H ≡C-H

H-4 ~2.2 dt 2H -CH₂-C≡

H-3 ~1.8 p 2H -CH₂-CH₂-C≡

H-2 ~2.3 t 2H -C(=O)-CH₂-

t-Butyl ~1.4 s 9H -C(CH₃)₃

¹³C NMR (Predicted) Chemical Shift (ppm) Assignment

C=O ~172 Ester Carbonyl

-C(CH₃)₃ ~80 Quaternary Carbon (t-Butyl)

C-H (Alkyne) ~69 Terminal Alkyne Carbon

-C≡ (Alkyne) ~83 Internal Alkyne Carbon

-CH₂- (adjacent to C=O) ~34 Methylene Carbon

-CH₂- ~23 Methylene Carbon

-CH₂- (adjacent to alkyne) ~18 Methylene Carbon

-C(CH₃)₃ ~28 Methyl Carbons (t-Butyl)

Applications in Drug Development and Research
The primary utility of tert-butyl hex-5-ynoate lies in its bifunctional nature, possessing a

terminal alkyne for conjugation and a cleavable tert-butyl ester.

Linker for PROTAC Synthesis
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PROTACs are heterobifunctional molecules that induce the degradation of a target protein.

They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and

a linker connecting them. The terminal alkyne of tert-butyl hex-5-ynoate (after deprotection of

the ester) is commonly used to attach to an azide-modified ligand via click chemistry, forming a

stable triazole linkage.

Experimental Workflow for PROTAC Synthesis using a Hexynoic Acid Linker:

Starting Materials
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Figure 2. Workflow for incorporating a hexynoic acid linker into a PROTAC.
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Protocol for Coupling Hex-5-ynoic Acid to an E3 Ligase Ligand:[1]

Dissolve the E3 ligase ligand (e.g., VHL or CRBN ligand with a free amine) in anhydrous

dimethylformamide (DMF).

Add hex-5-ynoic acid, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate), and diisopropylethylamine (DIPEA).

Stir the reaction at room temperature for several hours to overnight.

Monitor the reaction by LC-MS.

Upon completion, purify the alkyne-functionalized E3 ligase ligand using preparative HPLC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of tert-butyl hex-5-ynoate is a prime substrate for CuAAC, a highly

efficient and bioorthogonal "click" reaction. This allows for the covalent linkage of the

hexynoate moiety to molecules containing an azide group.

General Protocol for CuAAC:[2]

Dissolve the alkyne-containing molecule (e.g., tert-butyl hex-5-ynoate) and the azide-

containing molecule in a suitable solvent (e.g., a mixture of t-butanol and water).

Add a solution of copper(II) sulfate.

Add a freshly prepared solution of a reducing agent, typically sodium ascorbate, to generate

the active Cu(I) catalyst in situ.

The reaction is typically rapid and can be stirred at room temperature for 1-4 hours.

The resulting 1,4-disubstituted 1,2,3-triazole product can be isolated and purified using

standard techniques.

Logical Flow of a CuAAC Reaction:
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Figure 3. Simplified workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition.

Biological Activity
Currently, there is no evidence in the reviewed literature to suggest that tert-butyl hex-5-
ynoate itself possesses intrinsic biological activity. Its role in drug development is primarily as a

structural component, specifically as a linker, to connect biologically active moieties. The

overall biological effect of a molecule containing this linker is determined by the warhead and

the E3 ligase ligand in the case of PROTACs. The tert-butyl group is a common motif in

medicinal chemistry, often used to enhance metabolic stability and modulate pharmacokinetic

properties.[3]

Conclusion
tert-Butyl hex-5-ynoate is a valuable and versatile building block for chemical synthesis,

particularly in the fields of medicinal chemistry and drug discovery. Its terminal alkyne allows for

efficient and specific conjugation via click chemistry, while the tert-butyl ester provides a stable

protecting group that can be removed under acidic conditions. Its application as a linker in the

synthesis of PROTACs highlights its importance in the development of novel therapeutics. This
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guide provides the foundational knowledge and experimental guidance for researchers to

effectively utilize tert-butyl hex-5-ynoate in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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